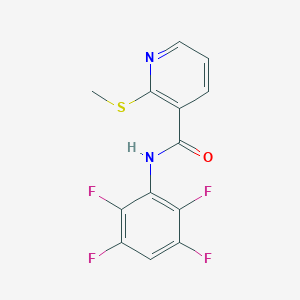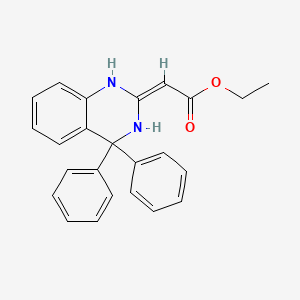![molecular formula C18H20N2O4S B13368789 N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide](/img/structure/B13368789.png)
N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide is a synthetic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a propionylanilino group and a sulfonyl group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide typically involves the reaction of 4-aminobenzenesulfonamide with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with propionic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-N-(4-piperidinyl)propanamide: Shares a similar core structure but differs in the functional groups attached to the phenyl ring.
N-(1-phenethyl-4-piperidinyl)propionanilide: Another related compound with similar analgesic properties.
Uniqueness
N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H20N2O4S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[4-[phenyl(propanoyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C18H20N2O4S/c1-3-17(21)19-14-10-12-16(13-11-14)25(23,24)20(18(22)4-2)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,19,21) |
Clé InChI |
PGSJTTKGSUHLFE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368711.png)



![N-[4-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide](/img/structure/B13368732.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368736.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368752.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368760.png)
![N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine](/img/structure/B13368761.png)
![3-[6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13368768.png)
![3-(1-Benzofuran-2-yl)-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368771.png)
![5-[N-(3-chlorobenzyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13368775.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide](/img/structure/B13368783.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13368791.png)
